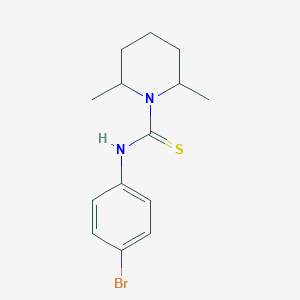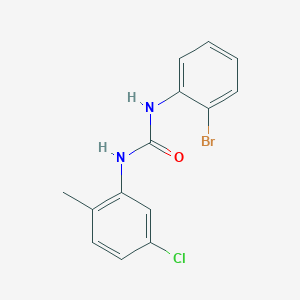![molecular formula C23H32N2O2S B4283183 1-[4-(TERT-BUTYL)BENZYL]-4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283183.png)
1-[4-(TERT-BUTYL)BENZYL]-4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE
Descripción general
Descripción
1-[4-(TERT-BUTYL)BENZYL]-4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(TERT-BUTYL)BENZYL]-4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE typically involves the reaction of 4-tert-butylbenzyl chloride with 4-[(3,4-dimethylphenyl)sulfonyl]piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(TERT-BUTYL)BENZYL]-4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or other neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[4-(TERT-BUTYL)BENZYL]-4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1-benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine: Lacks the tert-butyl group, which might affect its pharmacokinetic properties.
1-(4-tert-butylbenzyl)-4-phenylpiperazine: Lacks the sulfonyl group, potentially altering its reactivity and biological activity.
Uniqueness
1-[4-(TERT-BUTYL)BENZYL]-4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of both the tert-butylbenzyl and dimethylphenylsulfonyl groups, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties.
Propiedades
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-(3,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c1-18-6-11-22(16-19(18)2)28(26,27)25-14-12-24(13-15-25)17-20-7-9-21(10-8-20)23(3,4)5/h6-11,16H,12-15,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPXFZIZSURUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ETHYL-3-[(3-METHYLBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE](/img/structure/B4283101.png)


![N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide](/img/structure/B4283123.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide](/img/structure/B4283131.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide](/img/structure/B4283138.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283164.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4283173.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283181.png)
![4-({4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}SULFONYL)-3,5-DIMETHYLISOXAZOLE](/img/structure/B4283185.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-(2-THIENYLSULFONYL)PIPERAZINE](/img/structure/B4283194.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINE](/img/structure/B4283202.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283209.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE](/img/structure/B4283217.png)
